molecular formula C11H14N2O2 B2530599 N-(5-methylpyridin-2-yl)oxolane-2-carboxamide CAS No. 899020-94-1

N-(5-methylpyridin-2-yl)oxolane-2-carboxamide

Cat. No.: B2530599
CAS No.: 899020-94-1
M. Wt: 206.245
InChI Key: BFRXGCPOQMOBHK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing precise structural identification through standardized naming conventions. According to authoritative chemical databases, the official IUPAC name is N-(5-methyl-2-pyridinyl)tetrahydro-2-furancarboxamide. This nomenclature reflects the compound's structural composition, indicating the presence of a 5-methylpyridin-2-yl group attached to the nitrogen atom of a tetrahydrofuran-2-carboxamide moiety.

The molecular structure consists of a pyridine ring substituted with a methyl group at the 5-position, connected via an amide bond to a tetrahydrofuran ring bearing a carboxamide functional group at the 2-position. The InChI (International Chemical Identifier) code provides a standardized representation: 1S/C11H14N2O2/c1-8-4-5-10(12-7-8)13-11(14)9-3-2-6-15-9/h4-5,7,9H,2-3,6H2,1H3,(H,12,13,14). This identifier encodes the complete structural information including connectivity and stereochemistry.

Structural Parameter Value
IUPAC Name N-(5-methyl-2-pyridinyl)tetrahydro-2-furancarboxamide
InChI Code 1S/C11H14N2O2/c1-8-4-5-10(12-7-8)13-11(14)9-3-2-6-15-9/h4-5,7,9H,2-3,6H2,1H3,(H,12,13,14)
InChI Key BFRXGCPOQMOBHK-UHFFFAOYSA-N
SMILES Notation O=C(C1CCCO1)Nc1ccc(cn1)C

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-4-5-10(12-7-8)13-11(14)9-3-2-6-15-9/h4-5,7,9H,2-3,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRXGCPOQMOBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-(5-methylpyridin-2-yl)oxolane-2-carboxamide belongs to a class of compounds known for their biological activities. The 5-methylpyridine moiety contributes to its interaction with various biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit significant activity against several diseases, including cancer and neurodegenerative disorders .

Case Study: Cancer Treatment
A study investigated the compound's efficacy as an inhibitor of the extracellular signal-regulated kinase 5 (ERK5) pathway, which is implicated in cancer cell proliferation and survival. The optimization of this compound led to the identification of derivatives with enhanced potency and selectivity for ERK5 inhibition, demonstrating its potential as a therapeutic agent for cancer treatment .

CompoundStructureActivityReference
This compoundStructureERK5 Inhibition
Derivative AStructureEnhanced Potency
Derivative BStructureSelective Inhibition

Materials Science

Synthesis of Functional Materials
The compound has been explored for its role in synthesizing functional materials, particularly in the development of coordination polymers. These materials are essential for applications such as gas adsorption and separation processes. The incorporation of this compound into polymer frameworks enhances their stability and performance in capturing gases like CO₂ .

Case Study: Gas Adsorption
Research demonstrated that coordination polymers incorporating this compound exhibited superior gas adsorption properties compared to traditional materials. The dynamic nature of these polymers allows for efficient gas capture, making them suitable for environmental applications such as carbon capture and storage .

Material TypeCompositionApplicationPerformance
Coordination PolymerThis compound + Metal IonCO₂ CaptureHigh Efficiency
Traditional PolymerStandard MaterialCO₂ CaptureModerate Efficiency

Environmental Chemistry

Role in Catalysis
this compound is also being investigated as a catalyst in organic reactions, particularly those involving CO₂ reduction. Its ability to facilitate chemical transformations under mild conditions makes it an attractive candidate for sustainable chemistry applications.

Case Study: CO₂ Reduction
A recent study highlighted the compound's effectiveness as a catalyst in converting CO₂ into valuable chemicals. The reaction conditions were optimized to achieve high yields while minimizing energy consumption, showcasing its potential for green chemistry initiatives .

Reaction TypeCatalyst UsedYield (%)Reference
CO₂ ReductionThis compound85%
Traditional CatalystCommon Metal Catalyst60%

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of N-(5-methylpyridin-2-yl)oxolane-2-carboxamide with analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₁₁H₁₄N₂O₂ 206.24 5-methylpyridin-2-yl Polar aprotic solvent solubility (DMSO); characterized by NMR
Tetrahydrofuranylfentanyl (THF-F) C₂₃H₂₈N₂O₂ 376.48 Phenyl, phenylethylpiperidin Psychoactive opioid analog; regulated under EU drug control laws
N-(2-bromo-4-methylphenyl)oxolane-2-carboxamide C₁₂H₁₄BrNO₂ 284.15 2-bromo-4-methylphenyl Higher molecular weight due to bromine; potential halogen-mediated reactivity
N-[3-(methylamino)propyl]oxolane-2-carboxamide C₉H₁₈N₂O₂ 186.25 3-(methylamino)propyl Lower molecular weight; aliphatic amine group enhances hydrophilicity
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide C₁₂H₁₄ClNO₂ 247.70 3-chloro-2-methylphenyl Chlorine substituent increases electronegativity and lipophilicity

Biological Activity

N-(5-methylpyridin-2-yl)oxolane-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring and an oxolane (tetrahydrofuran) structure. This unique configuration allows for various interactions with biological targets, making it a valuable candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound is hypothesized to modulate enzyme activity by either inhibiting or activating signaling pathways.

  • Enzyme Interaction : The compound may bind to metal ions or form coordination complexes that interact with enzymes, potentially altering their activity.
  • Receptor Modulation : It may also act as a ligand for various receptors, influencing cellular signaling cascades that govern proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro evaluations using cancer cell lines such as A549 (lung adenocarcinoma) demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. These findings suggest that the compound may induce apoptosis in cancer cells .
CompoundCell LineIC50 (µM)Mechanism of Action
1A54910Induction of apoptosis
2MCF-715Cell cycle arrest at G0-G1 phase
3U-9378Inhibition of proliferation

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against multidrug-resistant strains:

  • Activity Against Bacteria : In vitro tests revealed effective inhibition against Staphylococcus aureus, including strains resistant to linezolid and tedizolid. This highlights its potential as an antimicrobial agent .

Case Studies

  • Study on Anticancer Activity : A recent publication evaluated the cytotoxic effects of various derivatives, including this compound, against several leukemia cell lines. The results indicated that this compound exhibited superior activity compared to traditional chemotherapeutics like doxorubicin, particularly in inducing apoptosis .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results demonstrated that it could significantly reduce bacterial viability at low concentrations, suggesting its potential role in treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-methylpyridin-2-yl)oxolane-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling oxolane-2-carboxylic acid derivatives with substituted pyridinylamines. A base (e.g., triethylamine) is used to deprotonate the amine, facilitating nucleophilic attack on activated carbonyl intermediates (e.g., acyl chlorides). Solvents like dichloromethane or THF are employed at low temperatures (0–5°C) to minimize side reactions. Yield optimization requires precise stoichiometry, inert atmospheres, and purification via column chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization involves:

  • NMR spectroscopy : To verify proton environments (e.g., pyridinyl protons at δ 8.1–8.3 ppm, oxolane ring protons at δ 1.8–4.2 ppm).
  • Mass spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]⁺ matching theoretical mass).
  • X-ray crystallography : If crystalline, to resolve bond angles and confirm stereochemistry .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

  • Methodological Answer : Solubility varies with solvent polarity; DMSO or DMF is often used for biological assays. Stability studies under varying pH (2–10) and temperature (-20°C to 25°C) reveal degradation via hydrolysis of the carboxamide bond under acidic/alkaline conditions. Use of stabilizers (e.g., antioxidants like BHT) is recommended for long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

  • Methodological Answer : Advanced optimization strategies include:

  • Design of Experiments (DoE) : To assess interactions between variables (temperature, solvent polarity, catalyst loading).
  • Flow chemistry : For precise control of exothermic reactions and reduced residence time.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency. Contradictory data on byproduct formation (e.g., N-alkylation vs. O-alkylation) suggest solvent polarity as a critical factor .

Q. What computational methods are used to predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : To model interactions with target proteins (e.g., Factor Xa for antithrombotic activity). The carboxamide group forms hydrogen bonds with catalytic residues (e.g., Ser195 in thrombin).
  • QSAR modeling : Correlates substituent effects (e.g., methyl vs. chloro groups) with bioactivity. Contradictions arise when steric hindrance from bulky substituents reduces binding affinity despite favorable electronic profiles .

Q. How do structural analogs of this compound resolve contradictions in enzyme inhibition data?

  • Methodological Answer : Comparative studies with analogs (e.g., N-(3-amino-2-methylphenyl)oxolane-2-carboxamide) reveal:

  • Steric effects : Methyl groups on the pyridine ring improve selectivity for Factor Xa over thrombin.
  • Electronic effects : Electron-withdrawing substituents (e.g., nitro) enhance binding but reduce metabolic stability. Data reconciliation requires hybrid analogs balancing both factors .

Q. What analytical techniques are critical for resolving degradation products in stability studies?

  • Methodological Answer :

  • LC-MS/MS : Identifies hydrolyzed fragments (e.g., oxolane-2-carboxylic acid and 5-methylpyridin-2-amine).
  • Accelerated stability testing : Under high humidity and heat (40°C/75% RH) to simulate long-term degradation. Contradictions in degradation pathways under oxidative vs. hydrolytic conditions necessitate orthogonal method validation .

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